CAS number for (R)-Fmoc-alpha-trifluoromethylalanine
CAS number for (R)-Fmoc-alpha-trifluoromethylalanine
Technical Whitepaper: (R)-Fmoc- -trifluoromethylalanine
Executive Summary
This technical guide provides a comprehensive analysis of (R)-Fmoc-
The incorporation of the trifluoromethyl (
Due to the quaternary nature of the
Part 1: Chemical Identity & Properties[1][2][3]
Unlike standard Fmoc-amino acids available in bulk catalogs, (R)-Fmoc-
Nomenclature and Registry[4]
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Chemical Name: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3,3-trifluoro-2-methylpropanoic acid
-
Common Abbreviation: (R)-Fmoc-
-Tfm-Ala-OH -
CAS Number (Free Acid Precursor): 102210-02-6 (Refers to the chiral free acid salt, typically the L- or R-isomer depending on the specific salt form and vendor assignment. Verification of stereochemistry via optical rotation is mandatory before Fmoc-protection).
-
Molecular Formula:
-
Molecular Weight: 379.33 g/mol
Physicochemical Characteristics
| Property | Description | Impact on Synthesis/Biology |
| Steric Bulk | Tetrasubstituted | High steric hindrance; difficult coupling in SPPS. |
| Electronic Effect | Strong electron-withdrawing | Reduces pKa of the |
| Lipophilicity | High | Increases peptide interaction with hydrophobic pockets and cell membranes. |
| Conformation | Restricted ( | Promotes helical folding (often |
Part 2: Mechanistic Significance in Drug Design
Metabolic Stability (The "Fluorine Effect")
The primary driver for incorporating (R)-
-
Proteolytic Resistance: The
-trifluoromethyl group eliminates the -hydrogen necessary for many racemization and oxidative degradation pathways. -
Steric Shielding: The bulky
group (Van der Waals radius Å, similar to an isopropyl group) sterically shields the amide bond from hydrolysis by peptidases (e.g., chymotrypsin, elastase).
Conformational Locking
The steric congestion at the
Part 3: Synthesis & Production
The synthesis of enantiopure (R)-Fmoc-
Chemo-Enzymatic Synthesis Workflow
A robust method involves the enzymatic resolution of trifluoropyruvate derivatives or the use of chiral auxiliaries.
Figure 1: Chemo-enzymatic synthesis pathway for (R)-Fmoc-
Protocol: Fmoc Protection of Free Acid
-
Dissolution: Dissolve (R)-
-trifluoromethylalanine (free acid) in a mixture of water and dioxane (1:1). -
Basification: Add
(2.5 eq) to ensure the zwitterion is converted to the anionic amine form. Note: The reduced nucleophilicity of the amine requires careful pH control (pH 8.5–9.0). -
Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) slowly at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. The electron-deficient amine reacts slower than standard amino acids.
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Workup: Acidify with 1M HCl to pH 2, extract with ethyl acetate, and purify via column chromatography.
Part 4: Application in Solid Phase Peptide Synthesis (SPPS)
Incorporating (R)-Fmoc-
Challenges
-
Low Reactivity of the Amine: The
group pulls electron density from the -amine, making it a poor nucleophile for the next coupling step (acylation of the N-terminus). -
Steric Hindrance: The tetrasubstituted carbon hinders the approach of the activated ester.
Optimized Coupling Protocol
To couple Fmoc-AA-OH onto the N-terminus of a resin-bound (R)-
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling reagent.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to accelerate the reaction via the neighboring group effect.
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Conditions: Double coupling is mandatory.
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Coupling 1: 3 eq AA, 3 eq HATU, 6 eq DIEA in DMF, 2 hours at 50°C (Microwave assisted is highly recommended).
-
Coupling 2: Repeat with fresh reagents.
-
-
Monitoring: Use the Chloranil test (for secondary/hindered amines) rather than the Kaiser test, which may yield false negatives.
SPPS Workflow Diagram
Figure 2: Optimized SPPS cycle for extending a peptide chain from a sterically hindered
Part 5: Quality Control & Validation
Analytical Data
-
NMR: The definitive identification method. Expect a singlet around -75 to -80 ppm (referenced to
). This signal is distinct and allows for quantification of coupling efficiency without interference from other amino acids. -
Chiral HPLC: Essential to verify that no racemization occurred during the coupling or protection steps. Use a Chiralpak AD-H or equivalent column.
Self-Validating System
To ensure the integrity of the synthesis:
-
Test Cleavage: After coupling the
-Tfm-Ala and the subsequent amino acid, perform a micro-cleavage of a resin sample. -
LC-MS Analysis: Verify the mass of the dipeptide. If the mass corresponds to [Prev-AA] + [Tfm-Ala] - H2O, the coupling was successful. If the mass shows [Prev-AA] + [Tfm-Ala] + [Tetramethylguanidinium] (capping adducts), the coupling failed.
References
-
Synthesis and Properties of
-Trifluoromethyl Amino Acids Smits, R., et al. "Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids." Chemical Society Reviews, 2008. -
SPPS of Hindered Amino Acids Ueda, A., et al. "Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis." Chemistry – A European Journal, 2014. -
Metabolic Stability Mechanisms Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
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Enzymatic Synthesis of Fluorinated Alanines VpALD and StDAPDH enzyme studies for enantioselective synthesis.
